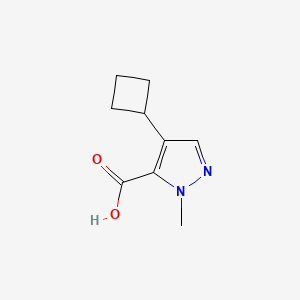

4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

描述

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1779923-99-7) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . The compound features a cyclobutyl substituent at the 4-position of the pyrazole ring and a methyl group at the 1-position.

属性

IUPAC Name |

4-cyclobutyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)7(5-10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHBURIQMNDWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with 1-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Decarboxylation Reactions

Decarboxylation involves the removal of the carboxylic acid group (COOH) under specific conditions, yielding simpler pyrazole derivatives.

-

Mechanism : The reaction typically requires thermal or acidic conditions. For example, carboxylic acids in pyrazole systems undergo decarboxylation via elimination of CO₂, forming substituted pyrazoles.

-

Conditions : Elevated temperatures or catalytic agents may facilitate this process.

Oxidation and Reduction Reactions

The carboxylic acid group and aromatic system participate in redox reactions:

-

Oxidation :

-

The carboxylic acid can be oxidized to derivatives like ketones or carboxylate esters under strong oxidizing agents (e.g., KMnO₄).

-

-

Reduction :

Substitution Reactions

The pyrazole ring and carboxylic acid group enable nucleophilic or electrophilic substitution:

-

Pyrazole Ring Substitution :

-

Carboxylic Acid Derivatization :

Coordination and Complexation

The compound’s carboxylic acid group can act as a ligand in metal coordination:

-

Metal Complex Formation :

Reaction Conditions and Products

Key Findings and Implications

-

Biochemical Relevance : The carboxylic acid group enables interactions with enzymes or receptors, making it a candidate for anti-inflammatory or antimicrobial applications.

-

Structural Flexibility : The cyclobutyl substituent and pyrazole ring allow for diverse substitution patterns, enhancing synthetic utility in drug discovery .

-

Mechanistic Insights : Hydrogen-bonding interactions (N–H··O, O–H··O) observed in crystallographic studies suggest potential for rational drug design .

科学研究应用

Chemistry

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Synthesis of Substituted Pyrazole Derivatives: The compound can be modified to produce various derivatives with enhanced chemical and biological properties. This versatility makes it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

- Anti-inflammatory Effects: Ongoing research is exploring its role in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Medicine

The compound is under investigation as a potential pharmaceutical intermediate, with several promising avenues:

- Lead Compound for Drug Development: Its structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases, including cancer and autoimmune disorders. The ability to modify its structure allows for optimization of pharmacological properties .

Industry

In industrial applications, this compound is utilized in:

- Synthesis of Agrochemicals: The compound's derivatives are explored for use in developing pesticides and herbicides, contributing to agricultural productivity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a scaffold for new antibiotic drugs.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of colitis. The results demonstrated that treatment with specific derivatives led to reduced inflammation markers and improved clinical scores, suggesting therapeutic potential in inflammatory bowel disease.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex heterocycles |

| Biology | Antimicrobial and anti-inflammatory properties |

| Medicine | Potential lead compound for drug development |

| Industry | Synthesis of agrochemicals |

作用机制

The mechanism of action of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Structural Analogs

Pyrazole-5-carboxylic acid derivatives vary in substituents at positions 1, 3, 4, and 3. Key analogs include:

Key Observations :

- Electronic Effects : Chlorine substituents (e.g., 84547-83-1) increase electrophilicity at the pyrazole ring, favoring nucleophilic substitution reactions .

- Lipophilicity : Ethyl and cyclobutyl groups enhance hydrophobicity, which may improve membrane permeability in pharmaceutical applications .

Pharmacological Activity

While direct data for the target compound is sparse, structurally related pyrazole-5-carboxylic acid esters (e.g., 5-substituted-3-methylsulfanyl derivatives) exhibit notable analgesic and anti-inflammatory activity in preclinical models . Chlorinated analogs may show enhanced bioactivity due to increased electrophilicity .

Physicochemical Properties

生物活性

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The structure of this compound allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 180.20 g/mol. Its structural characteristics include:

- Cyclobutyl group : This cyclic structure may enhance the compound's lipophilicity and biological interactions.

- Pyrazole ring : The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, influencing its interaction with biological targets.

- Carboxylic acid functional group : This group is crucial for the compound's acid-base properties and potential interactions with enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, derivatives of pyrazole compounds have been tested against common pathogens, demonstrating varying degrees of effectiveness based on structural modifications .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, compounds similar to this compound have shown promise in reducing inflammation markers in cellular models .

The mechanism of action for this compound is believed to involve:

- Enzyme inhibition : The carboxylic acid group may facilitate binding to active sites on enzymes, inhibiting their function.

- Receptor interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, modulating their activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Research has indicated that:

- Substituent effects : Variations in substituents on the pyrazole ring significantly impact biological activity. For example, electron-withdrawing or electron-donating groups can alter the compound's potency against specific targets .

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutyl group, carboxylic acid | Antimicrobial, anti-inflammatory |

| 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid | Similar structure with different carboxyl position | Potential anti-inflammatory effects |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Lacks cyclobutyl group | Lower activity compared to cyclobutyl derivatives |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Antimicrobial Testing : A study reported that derivatives of pyrazoles exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

- Inflammation Models : In vivo studies demonstrated that certain pyrazole derivatives could reduce paw edema in rat models, indicating their potential as anti-inflammatory agents .

- Cancer Research : Preliminary findings suggest that some pyrazole compounds may induce apoptosis in cancer cell lines, warranting further investigation into their anticancer properties.

常见问题

Q. What are the established synthetic routes for 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis of pyrazole-5-carboxylic acid derivatives typically involves cyclocondensation of β-ketoesters with substituted hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Adapting this method, substituting phenylhydrazine with cyclobutylhydrazine could yield the cyclobutyl-substituted analog. Key parameters include:

- Temperature : Reactions are often conducted at 80–100°C.

- Catalysts : DMF-DMA facilitates cyclization.

- Workup : Hydrolysis under basic conditions (e.g., NaOH) converts esters to carboxylic acids.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, pyrazole rings in related compounds exhibit planar geometry with bond angles near 120° .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties and vibrational frequencies. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT-derived HOMO-LUMO gaps (4.5 eV) aligned with experimental UV-Vis data, validating computational models . Discrepancies in NMR chemical shifts can be addressed by comparing solvent effects (PCM models) and tautomeric forms .

Q. What strategies mitigate challenges in resolving crystallographic data for cyclobutyl-substituted pyrazoles?

Cyclobutyl groups introduce steric hindrance, complicating crystal packing. Strategies include:

- Twinned data refinement : SHELXL handles twinning via HKLF 5 format .

- High-resolution data : Synchrotron sources improve signal-to-noise ratios for weak reflections .

- Hydrogen bonding analysis : Carboxylic acid dimers often stabilize crystal lattices, as seen in 1-cyclohexyl-5-(4-methoxyphenyl)pyrazole-4-carboxylic acid .

Q. How are bioactivity assays (e.g., enzyme inhibition) designed for pyrazole-5-carboxylic acid derivatives?

- In vitro assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using colorimetric substrates (e.g., TMPD oxidation for COX-2) .

- Dose-response curves : IC₅₀ values are calculated for analogs like 3-methylsulfanyl-1H-pyrazole-4-carboxylates, which showed anti-inflammatory activity at 10–50 µM .

- Molecular docking : Pyrazole-carboxylic acids often bind enzyme active sites via hydrogen bonds (e.g., COX-2 Arg120 interactions) .

Q. How can stability and compatibility issues during storage be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。